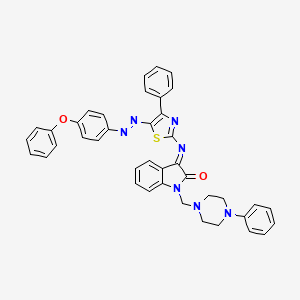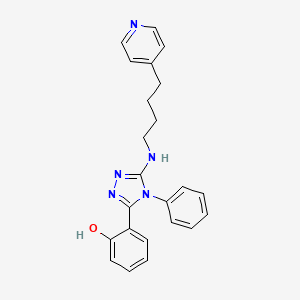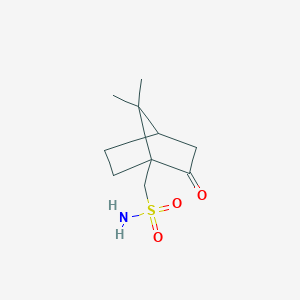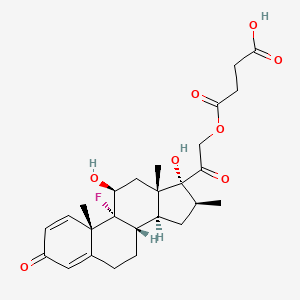
2H-Indol-2-one, 1,3-dihydro-3-((5-((4-phenoxyphenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((4-phenyl-1-piperazinyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Indol-2-one, 1,3-dihydro-3-((5-((4-phenoxyphenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((4-phenyl-1-piperazinyl)methyl)- is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core, a thiazole ring, and multiple aromatic substituents. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-((5-((4-phenoxyphenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((4-phenyl-1-piperazinyl)methyl)- typically involves multi-step organic reactions. The process begins with the formation of the indole core, followed by the introduction of the thiazole ring and the subsequent attachment of the aromatic substituents. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Azo Coupling: The azo group is introduced through a diazotization reaction, where an aromatic amine is converted to a diazonium salt, followed by coupling with another aromatic compound.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, alkyl halides.
Major Products
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Amines: Products where the azo group is reduced to an amine.
Substituted Aromatics: Products with various substituents on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2H-Indol-2-one, 1,3-dihydro-3-((5-((4-phenoxyphenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((4-phenyl-1-piperazinyl)methyl)- has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other organic materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core and thiazole ring play crucial roles in binding to these targets, modulating their activity. The azo group may also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Indol-2-one: A simpler indole derivative with similar core structure but lacking the complex substituents.
Thiazole Derivatives: Compounds with a thiazole ring but different substituents.
Azo Compounds: Molecules containing azo groups but with different aromatic systems.
Uniqueness
The uniqueness of 2H-Indol-2-one, 1,3-dihydro-3-((5-((4-phenoxyphenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((4-phenyl-1-piperazinyl)methyl)- lies in its combination of structural features, which confer distinct biological activities and synthetic versatility. The presence of multiple aromatic rings, an indole core, a thiazole ring, and an azo group makes it a valuable compound for diverse research applications.
Eigenschaften
CAS-Nummer |
139032-32-9 |
|---|---|
Molekularformel |
C40H33N7O2S |
Molekulargewicht |
675.8 g/mol |
IUPAC-Name |
(3E)-3-[[5-[(4-phenoxyphenyl)diazenyl]-4-phenyl-1,3-thiazol-2-yl]imino]-1-[(4-phenylpiperazin-1-yl)methyl]indol-2-one |
InChI |
InChI=1S/C40H33N7O2S/c48-39-37(34-18-10-11-19-35(34)47(39)28-45-24-26-46(27-25-45)31-14-6-2-7-15-31)42-40-41-36(29-12-4-1-5-13-29)38(50-40)44-43-30-20-22-33(23-21-30)49-32-16-8-3-9-17-32/h1-23H,24-28H2/b42-37+,44-43? |
InChI-Schlüssel |
CWOBKFBNNIAQLB-BDOMXNNOSA-N |
Isomerische SMILES |
C1CN(CCN1CN2C3=CC=CC=C3/C(=N\C4=NC(=C(S4)N=NC5=CC=C(C=C5)OC6=CC=CC=C6)C7=CC=CC=C7)/C2=O)C8=CC=CC=C8 |
Kanonische SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C(=NC4=NC(=C(S4)N=NC5=CC=C(C=C5)OC6=CC=CC=C6)C7=CC=CC=C7)C2=O)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















